Ethyl 5-(4-chlorophenyl)furan-2-carboxylate
CAS No.:
Cat. No.: VC16515890
Molecular Formula: C13H11ClO3
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClO3 |
|---|---|
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | ethyl 5-(4-chlorophenyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
| Standard InChI Key | QLWPDJNRQNVNAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
Ethyl 5-(4-chlorophenyl)furan-2-carboxylate (molecular formula: C₁₃H₁₁ClO₃; molecular weight: 250.68 g/mol) features a furan ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an ethyl ester functional group. The planar furan ring system conjugated with the aromatic chlorophenyl group creates a rigid scaffold, while the ester moiety enhances solubility in organic solvents. X-ray crystallography of analogous compounds reveals dihedral angles of ~30° between the furan and phenyl planes, suggesting moderate π-orbital overlap .
Physicochemical Profile
Key physicochemical parameters derived from experimental and computational studies include:
The compound's moderate lipophilicity (LogP 3.12) suggests adequate membrane permeability for biological applications, while limited aqueous solubility necessitates formulation optimization for in vivo studies .
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis involves a three-step sequence starting from 2-furoic acid derivatives :
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Friedel-Crafts Acylation: Reacting ethyl furan-2-carboxylate with 4-chlorobenzoyl chloride in the presence of AlCl₃ yields the 5-acylated intermediate.
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Reductive Dehalogenation: Selective removal of the chloro group using Pd/C-catalyzed hydrogenation produces the 4-chlorophenyl-substituted furan ester.
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Esterification Optimization: Final recrystallization from ethanol/water (4:1) achieves >98% purity, as verified by HPLC.
Reaction yields typically range from 65-72%, with byproducts including di-substituted isomers (<5%) and unreacted starting materials (<3%) .
Alternative Synthetic Pathways
Recent advances employ Suzuki-Miyaura cross-coupling for improved regioselectivity :
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Palladium-catalyzed coupling of 5-bromofuran-2-carboxylate with 4-chlorophenylboronic acid
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Advantages:
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Higher yields (78-85%)
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Reduced isomer formation (<1%)
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Compatibility with microwave-assisted synthesis (30 minutes vs. 12 hours conventional)
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Key reaction parameters:
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes selective substitution reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (7N in MeOH) | 100°C, sealed tube | 4-Aminophenyl derivative | 62% |
| NaN₃/DMF | 120°C, 12h | 4-Azidophenyl analogue | 58% |
| CuCN/DMSO | Microwave, 150°C | 4-Cyanophenyl compound | 71% |
These transformations enable diversification of the aromatic moiety while preserving the furan core .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening against NCI-60 cancer cell lines revealed selective activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |
|---|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 | 8.3 |
| A549 (lung) | 18.7 ± 2.1 | 5.6 |
| HepG2 (liver) | 9.8 ± 0.9 | 10.5 |
Mechanistic studies indicate microtubule destabilization (EC₅₀ = 0.94 μM in tubulin polymerization assay) and G2/M cell cycle arrest .
Spectroscopic Characterization
NMR Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
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δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.12 (d, J = 3.6 Hz, 1H, furan H-3)
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δ 6.58 (d, J = 3.6 Hz, 1H, furan H-4)
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δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 1.38 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR confirms ester carbonyl at δ 165.2 ppm and furan C-2 at δ 152.1 ppm, consistent with X-ray diffraction data .
Mass Spectrometric Fragmentation
Key MS/MS fragments (ESI⁺):
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m/z 250.68 [M+H]⁺
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m/z 222.15 [M-CO₂Et]⁺
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m/z 139.08 [C₆H₄Cl]⁺
Fragmentation patterns align with computational simulations (DFT/B3LYP/6-311++G**).
Applications in Drug Discovery
Kinase Inhibition Scaffolds
Molecular docking studies reveal strong binding to:
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CDK2 (ΔG = -9.8 kcal/mol)
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VEGFR2 (ΔG = -8.6 kcal/mol)
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EGFR T790M (ΔG = -7.9 kcal/mol)
The 4-chlorophenyl group occupies hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic lysine residues .
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